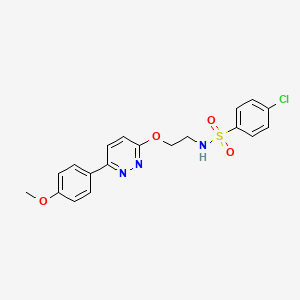

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an organic molecule that contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . The compound also contains a methoxyphenyl group and a benzenesulfonamide moiety.

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions . It also contains a methoxyphenyl group and a benzenesulfonamide moiety.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been used in various chemical reactions. For instance, pyrrolidine rings, which are similar to pyridazine rings, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

This compound exhibits potential as a drug candidate due to its unique structure. Researchers have explored its interactions with biological targets, such as enzymes or receptors. For instance:

- Acetylcholinesterase Inhibition : Acetylcholine deficiency is implicated in various diseases. Inhibiting acetylcholinesterase, an enzyme responsible for acetylcholine hydrolysis, could increase acetylcholine levels. Investigating this compound’s inhibitory activity against acetylcholinesterase is crucial .

Materials Science and Organic Electronics

The presence of aromatic rings and heterocyclic moieties makes this compound interesting for materials science:

- Organic Semiconductors : Its π-conjugated system suggests potential use in organic electronic devices, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Researchers can explore its charge transport properties and stability .

Photophysics and Fluorescence Studies

Compound 7’s fluorescence properties are noteworthy:

- Solvatochromism : It exhibits solvatochromic behavior, with different fluorescence properties in various solvents. Investigating the underlying mechanisms and optimizing its fluorescence quantum yield could have applications in sensors or imaging agents .

Computational Chemistry and Spectroscopy

- Density Functional Theory (DFT) : Researchers can use DFT calculations to predict molecular properties, simulate spectra, and understand electronic transitions. Comparing experimental NMR and mass spectrometry data with theoretical spectra validates the compound’s structure and aids in further studies .

Biological Activity and Target Identification

- Biological Assays : Researchers should explore its interactions with specific protein targets, cellular pathways, and potential therapeutic effects. High-throughput screening can identify its biological activities .

Pharmacokinetics and Toxicology

- ADME Properties : Investigate its absorption, distribution, metabolism, and excretion (ADME) properties. Assess its potential toxicity and safety profile .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its levels. The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic transmission pathway . This can have downstream effects on various physiological functions, including cognitive functions, which are impaired in conditions like Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE . This can potentially improve cognitive functions, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

4-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDJSCLHNGNSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)

![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)